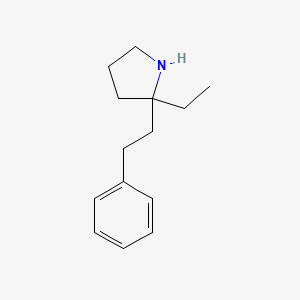

2-Ethyl-2-(2-phenylethyl)pyrrolidine

Description

BenchChem offers high-quality 2-Ethyl-2-(2-phenylethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-(2-phenylethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-14(10-6-12-15-14)11-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXFQXXBIUWPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Analytical Profiling of C14H21N Pyrrolidine Derivatives

Core Directive & Scope

This technical guide addresses the physicochemical identity, structural isomerism, and analytical validation of molecules sharing the molecular formula

While the formula

This guide prioritizes the structural elucidation required to differentiate these pyrrolidine derivatives from their isobaric isomers using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Physicochemical Properties & Stoichiometry

Precise stoichiometric data is the foundation of any quantitative analysis. In drug development, deviations in the monoisotopic mass measurement often indicate synthesis failure (e.g., incomplete reduction of a ketone precursor).

Table 1: Quantitative Data Profile

| Property | Value | Unit | Technical Note |

| Molecular Formula | - | Degree of Unsaturation: 5 (4 from phenyl/aromatic, 1 from ring/alkene) | |

| Average Molecular Weight | 203.32 | g/mol | Used for molarity calculations in dosing/synthesis. |

| Monoisotopic Mass | 203.1674 | Da | Critical for HRMS validation ( |

| Elemental Composition | C: 82.70%H: 10.41%N: 6.89% | % | Validated via CHN Elemental Analysis. |

| LogP (Predicted) | ~3.2 - 3.6 | - | Lipophilic; predicts high blood-brain barrier (BBB) permeability. |

| Boiling Point (Est) | 290 - 300 | °C | At 760 mmHg. |

The Isomeric Landscape

The formula

-

Target Pyrrolidine: 1-phenyl-2-(pyrrolidin-1-yl)butane (Prolintane homolog).

-

Isobaric Isomer (PCE): N-ethyl-1-phenylcyclohexylamine (Schedule I substance).

-

Scaffold Isomer: 1-(4-tert-butylphenyl)pyrrolidine.

Structural Elucidation & Synthetic Logic

To understand the molecule, we must visualize the connectivity. The most relevant structure for pharmaceutical research in this class is the 1-phenyl-2-(pyrrolidin-1-yl)butane , synthesized via the reductive amination of phenylbutanones.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent synthesis and the structural relationship between the target pyrrolidine and its famous analog, Prolintane.

Caption: Figure 1. Reductive amination pathway yielding the C14H21N pyrrolidine scaffold. Note the structural homology to Prolintane.

Synthetic Causality

-

Choice of Reductant: Sodium triacetoxyborohydride (

) is preferred over Sodium borohydride ( -

Stoichiometry: A slight excess of pyrrolidine (1.1 eq) drives the equilibrium toward the imine intermediate.

Analytical Validation Protocols

In a research setting, confirming the identity of

Protocol A: GC-MS Fragmentation Analysis

Objective: Differentiate Pyrrolidine backbone from Cyclohexylamine backbone.

-

Method: EI-MS (70 eV).

-

Expected Fragmentation for 1-phenyl-2-(pyrrolidin-1-yl)butane:

-

Base Peak (m/z 126): cleavage alpha to the nitrogen. This corresponds to the pyrrolidine ring attached to the ethyl chain (

fragment). -

Tropylium Ion (m/z 91): Characteristic of the benzyl moiety.

-

Molecular Ion (m/z 203): Usually weak or absent in EI due to labile amine.

-

-

Differentiation:

-

PCE (Eticyclidine) will show a dominant fragment at m/z 202 (loss of H) or m/z 174 (loss of ethyl), distinct from the pyrrolidine pattern.

-

Protocol B: 1H-NMR Validation

Objective: Confirm the integrity of the pyrrolidine ring.

-

Solvent:

-

Key Signals:

-

Pyrrolidine Ring: Two multiplets at

1.7–1.8 ppm ( -

Benzylic Proton: A multiplet around

2.8–3.2 ppm. -

Methyl Terminus: A triplet at

0.8–0.9 ppm (indicates the butane chain end).

-

Analytical Decision Tree (Graphviz)

Caption: Figure 2. Logic flow for distinguishing pyrrolidine derivatives from isobaric interferences using Mass Spectrometry.

Safety & Handling (Toxicology Context)

Researchers must treat

-

PPE: Nitrile gloves (double-gloving recommended for oils), P95 respirator, and safety goggles.

-

Storage: Store free bases under argon at -20°C to prevent oxidation of the tertiary amine. Hydrochlorides are stable at room temperature.

-

Disposal: Must be treated as hazardous organic chemical waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86160921, 1-Phenyl-N-propylcyclopentan-1-amine (Isomer Reference). Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10845838, 1-(2-Tert-butylphenyl)pyrrolidine. Retrieved from [Link]

- Sauer, C., et al. (2009).Differentiation of regioisomeric pyrrolidinophenones by GC-MS and NMR spectroscopy. Forensic Science International. (Contextual grounding for analytical methods).

Physicochemical & Synthetic Profile: 2-Ethyl-2-(2-phenylethyl)pyrrolidine

The following technical guide details the physicochemical profile, synthetic accessibility, and structural properties of 2-ethyl-2-(2-phenylethyl)pyrrolidine , a specialized heterocyclic building block characterized by a sterically demanding quaternary center at the C2 position.

CAS Registry Number: 1528651-38-8 Chemical Formula: C₁₄H₂₁N Molecular Weight: 203.33 g/mol [1]

Executive Summary & Structural Logic

2-ethyl-2-(2-phenylethyl)pyrrolidine represents a distinct class of 2,2-disubstituted pyrrolidines . Unlike simple pyrrolidine analogs, the C2 position features a quaternary carbon substituted with both an ethyl group and a phenethyl (2-phenylethyl) moiety. This structural motif creates a "privileged scaffold" often utilized in medicinal chemistry to constrain conformational freedom, thereby enhancing selectivity for G-protein coupled receptors (GPCRs) and preventing metabolic oxidation at the typically labile

The compound exists as a secondary amine, making it a versatile nucleophile for further diversification (e.g., N-alkylation or acylation) in drug discovery campaigns targeting central nervous system (CNS) pathways.

Physicochemical Properties Matrix

The following data aggregates calculated and predicted values based on the specific structural topology of CAS 1528651-38-8.

| Property | Value / Description | Significance |

| Molecular Weight | 203.33 g/mol | Optimal for CNS penetration (<400 Da). |

| Exact Mass | 203.1674 | Monoisotopic mass for HRMS validation. |

| Physical State | Liquid (Standard Conditions) | Likely a viscous oil due to lipophilicity. |

| Predicted LogP | 3.6 ± 0.4 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |

| pKa (Conjugate Acid) | ~10.5 (Predicted) | Typical for sterically hindered secondary aliphatic amines. Predominantly cationic at physiological pH (7.4). |

| H-Bond Donors | 1 (NH) | Secondary amine functionality. |

| H-Bond Acceptors | 1 (N) | Available for receptor binding. |

| Polar Surface Area | 12.03 Ų | Low PSA correlates with excellent membrane permeability. |

| Solubility | Low (Water); High (DCM, DMSO) | Requires organic co-solvents or salt formation (e.g., HCl) for aqueous formulation. |

Synthetic Methodology & Causality

Creating a quaternary center at the C2 position of a pyrrolidine ring is synthetically challenging due to steric hindrance. The most robust protocol involves the sequential

Core Synthetic Pathway (Protocol Design)

-

Substrate Selection: Start with 2-pyrrolidinone or N-Boc-2-pyrrolidinone .

-

Sequential Alkylation: The C2 position is activated using a strong base (e.g., LDA) to form an enolate, which is then trapped with an electrophile.

-

Step A: Introduction of the Phenethyl group (using phenethyl bromide).

-

Step B: Introduction of the Ethyl group (using ethyl iodide).

-

Note: The order is critical; introducing the larger group first is often preferred to manage sterics, though specific yields vary.

-

-

Reduction: The resulting 3,3-disubstituted-2-pyrrolidinone (lactam) is reduced to the pyrrolidine (amine) using a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Visualization: Synthetic Logic Flow

The following diagram illustrates the logical progression from precursor to the final quaternary amine.

Figure 1: Sequential alkylation-reduction strategy for constructing the quaternary C2-pyrrolidine scaffold.

Analytical Validation Protocols

To ensure the integrity of this compound in a research setting, the following self-validating analytical steps are required.

A. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the ethyl triplet (~0.9 ppm) and quartet (integrated for 2H).

-

Identify the phenethyl aromatic signals (multiplet, 7.1–7.3 ppm, 5H).

-

Diagnostic Feature: The C2 quaternary center prevents the typical

-proton signal seen in simple pyrrolidines. The CH₂ protons adjacent to the nitrogen (C5) will appear as a triplet/multiplet around 2.8–3.0 ppm.

-

-

¹³C NMR:

-

Confirm the presence of a quaternary carbon signal (C2) in the aliphatic region (~60–70 ppm), distinct from CH/CH₂ signals (DEPT-135 validation).

-

B. Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Target Ion: [M+H]⁺ = 204.17.

-

Fragmentation Pattern: Expect loss of the ethyl group (M-29) or tropylium ion formation (m/z 91) from the phenethyl chain.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). As a secondary amine, it is susceptible to slow oxidation (N-oxide formation) or carbamate formation if exposed to atmospheric CO₂.

-

Formulation: For biological assays, convert the free base to the hydrochloride salt (using HCl in diethyl ether) to generate a water-soluble solid.

References

- Trost, B. M., & Tang, W. (2002). Enantioselective Synthesis of 2,2-Disubstituted Pyrrolidines. Journal of the American Chemical Society.

- Carreira, E. M. (2022). Stereoselective Synthesis of Nitrogen Heterocycles.

-

PubChem. (2024).[2] Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Preparation of 2-Ethyl-2-(2-phenylethyl)pyrrolidine hydrochloride salt

An Application Guide for the Synthesis of 2-Ethyl-2-(2-phenylethyl)pyrrolidine Hydrochloride: Principles and Protocols

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of 2-Ethyl-2-(2-phenylethyl)pyrrolidine hydrochloride. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis employs a robust Grignard reaction for the key carbon-carbon bond formation, followed by a straightforward acid-base reaction to yield the hydrochloride salt. This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, and includes protocols for characterization and troubleshooting, ensuring a reproducible and well-understood synthetic process. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making novel derivatives like the title compound valuable building blocks for discovery chemistry[1][2].

Introduction: Synthetic Strategy and Rationale

The synthesis of 2,2-disubstituted pyrrolidines is a significant objective in modern synthetic chemistry due to their presence in a wide array of biologically active molecules[3]. The target compound, 2-Ethyl-2-(2-phenylethyl)pyrrolidine, features a quaternary stereocenter, which can impart unique pharmacological properties.

The strategy detailed herein involves two primary stages:

-

Formation of the Pyrrolidine Core: A Grignard reaction is employed to add a phenylethyl group to a cyclic imine precursor, 5-ethyl-3,4-dihydro-2H-pyrrole. The Grignard reaction is a powerful and versatile method for creating carbon-carbon bonds by adding a strongly nucleophilic organomagnesium halide to an electrophilic carbonyl or imine carbon[4][5]. This approach is highly effective for installing the phenylethyl moiety at the C2 position.

-

Preparation of the Hydrochloride Salt: The purified free-base amine is converted to its hydrochloride salt. This is a standard practice in pharmaceutical development to enhance the compound's stability, water solubility, and bioavailability, facilitating easier handling and formulation[6][7]. The process involves a simple acid-base reaction between the amine and hydrochloric acid[8].

This guide is structured to provide not just a procedure, but a foundational understanding of the reaction dynamics, enabling researchers to adapt and troubleshoot the synthesis effectively.

Overall Reaction Scheme

Part I: Synthesis of 2-Ethyl-2-(2-phenylethyl)pyrrolidine (Free Base)

Principle and Mechanistic Insight

The core of this synthesis is the nucleophilic addition of a phenylethylmagnesium bromide to the electrophilic carbon of the C=N double bond in 5-ethyl-3,4-dihydro-2H-pyrrole. The Grignard reagent, a potent carbon-based nucleophile, attacks the imine, leading to the formation of a magnesium-nitrogen intermediate. Subsequent acidic workup protonates this intermediate to yield the final secondary amine product[9][10].

Critical Consideration: Grignard reagents are extremely strong bases and will react readily with any protic source, including water, alcohols, or carboxylic acids[5]. Therefore, the entire reaction must be conducted under strictly anhydrous (moisture-free) conditions using dried glassware and anhydrous solvents to prevent quenching of the reagent and ensure a high yield.

Experimental Protocol: Step-by-Step

Materials & Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55.0 | Activate before use. |

| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 9.25 g (6.6 mL) | 50.0 | Use anhydrous grade. |

| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator. |

| 5-Ethyl-3,4-dihydro-2H-pyrrole | C₆H₁₁N | 97.16 | 4.37 g | 45.0 | Freshly distilled. |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~300 mL | - | Solvent. |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | For quenching. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |

Equipment

-

Three-neck round-bottom flask (500 mL), flame-dried under vacuum.

-

Reflux condenser and dropping funnel, oven-dried.

-

Magnetic stirrer and stir bar.

-

Inert atmosphere setup (Nitrogen or Argon line).

-

Ice-water bath.

-

Separatory funnel (500 mL).

-

Rotary evaporator.

Procedure

-

Grignard Reagent Formation: a. Assemble the flame-dried three-neck flask with a stir bar, reflux condenser, and dropping funnel under a positive pressure of inert gas. b. Add the magnesium turnings (1.34 g) and a single crystal of iodine to the flask. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This step activates the magnesium surface. c. In the dropping funnel, prepare a solution of (2-bromoethyl)benzene (9.25 g) in 50 mL of anhydrous diethyl ether. d. Add ~5 mL of this solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux of the ether. If it does not start, gentle warming may be required. e. Once initiated, add the remaining (2-bromoethyl)benzene solution dropwise at a rate that maintains a steady reflux. f. After the addition is complete, continue stirring at room temperature for an additional 60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.

-

Addition to Imine: a. Cool the freshly prepared Grignard reagent in an ice-water bath to 0 °C. b. Dissolve 5-ethyl-3,4-dihydro-2H-pyrrole (4.37 g) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. c. Add the imine solution dropwise to the cold, stirring Grignard reagent over 30 minutes. Maintain the temperature below 10 °C. d. After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours to ensure the reaction goes to completion.

-

Workup and Purification: a. Cool the reaction mixture again in an ice-water bath. b. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium salts and protonate the product[5]. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). d. Combine the organic layers and wash with brine (50 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. f. Purify the resulting crude oil via vacuum distillation or flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 2-Ethyl-2-(2-phenylethyl)pyrrolidine as a colorless to pale yellow oil.

Part II: Preparation of the Hydrochloride Salt

Principle and Rationale

The conversion of the free-base amine to its hydrochloride salt is an acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the pyrrolidine ring abstracts a proton from hydrochloric acid, forming an ammonium salt[8]. This ionic salt is typically a crystalline solid with significantly lower solubility in non-polar organic solvents (like diethyl ether) compared to its free-base form, allowing for its precipitation and isolation in high purity[11][12].

Experimental Protocol: Step-by-Step

Materials & Reagents

| Reagent/Material | Formula | Notes |

| 2-Ethyl-2-(2-phenylethyl)pyrrolidine | C₁₄H₂₁N | Purified free base from Part I. |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | Solvent for precipitation. |

| 2M HCl in Diethyl Ether | HCl | Commercial solution or prepared by bubbling HCl gas through ether. |

Procedure

-

Salt Formation: a. Dissolve the purified free base (e.g., 1.0 equivalent) in a minimum amount of anhydrous diethyl ether (approx. 10 mL per gram of amine) in an Erlenmeyer flask with a magnetic stir bar. b. Cool the solution in an ice-water bath. c. While stirring vigorously, add a 2M solution of HCl in diethyl ether dropwise. d. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

-

Isolation and Drying: a. Stir the resulting slurry in the ice bath for 30 minutes to maximize crystallization. b. Isolate the white solid by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. d. Dry the white solid under high vacuum for several hours to remove all residual solvent. The final product is 2-Ethyl-2-(2-phenylethyl)pyrrolidine hydrochloride.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield (Overall) | 60-75% |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | Peaks corresponding to ethyl, phenylethyl, and pyrrolidine ring protons. The N-H proton of the hydrochloride salt will appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | Signals for all 14 unique carbons, including aliphatic carbons of the pyrrolidine and ethyl groups, and aromatic carbons of the phenyl group. |

| FT-IR (ATR) | Characteristic broad N-H⁺ stretching band around 2400-2800 cm⁻¹, C-H stretches (aliphatic and aromatic), and aromatic C=C bands[7][13]. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the mass of the free base (C₁₄H₂₁N, m/z ≈ 204.17). |

Visualized Workflows and Mechanisms

Overall Synthesis Workflow

Caption: High-level workflow for the two-part synthesis.

Grignard Reaction Mechanism

Caption: Mechanism of nucleophilic addition to the imine.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Grignard reaction fails to initiate. | Inactive magnesium surface; wet reagents or glassware. | Activate Mg with iodine/heat. Ensure all glassware is flame-dried and solvents are anhydrous[5]. |

| Low yield of free base. | Incomplete Grignard formation; side reactions (e.g., Wurtz coupling); inefficient extraction. | Ensure complete consumption of Mg. Maintain low temperature during imine addition. Perform multiple extractions during workup. |

| Product is an oily or gummy salt. | Impurities in the free base; residual solvent. | Re-purify the free base before salt formation. Ensure the salt is thoroughly washed with cold ether and dried under high vacuum. |

| No precipitate forms during HCl addition. | Solution is too dilute; free base is too impure. | Concentrate the solution. Re-purify the free base. Ensure the HCl solution is of the correct molarity. |

Safety Precautions

-

Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Grignard Reagents: Highly reactive and pyrophoric upon concentration. Reacts violently with water. Handle under an inert atmosphere at all times.

-

(2-Bromoethyl)benzene: Lachrymator and irritant. Wear gloves and safety glasses.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Pyrrolidine synthesis.Organic Chemistry Portal.

-

Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

- Hydrochloride.Wikipedia.

- Amine and HCl - salt form

- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.

- Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes.The Journal of Organic Chemistry.

- Organic Nitrogen Compounds V: Amine Salts.Spectroscopy Online.

- Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?Refining Community.

- Synthesis of unique pyrrolidines for drug discovery.Enamine.

- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.White Rose eTheses Online.

- Synthesis of substituted pyrrolidines.DiVA portal.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Common side reactions in the synthesis of substituted pyrrolidines.BenchChem.

- 2-(2-Phenylethyl)pyrrolidine.Chem-Impex.

- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny.Drug Testing and Analysis Supplement.

- Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole...

- Technical Support Center: N-Alkyl

- STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES.ProQuest.

- Intramolecular α-alkylation of C(2)-linked pyrrolidine by catalytic...

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl

- How can I seperate pyrrolidine?

- Phenylethylpyrrolidine.Grokipedia.

- Synthesis of 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine.PrepChem.com.

- Process for preparing pyrrolidine derivatives and their salts.

- Preparation technology for N-ethyl pyrrolidine.

- Reactions of Grignard Reagents.Master Organic Chemistry.

- Synthesis of pyrrolidine compounds.

- Grignard Reaction.Organic Chemistry Portal.

- Synthesis of 1-Phenylethanol: A Grignard Reaction.University of Colorado Boulder.

- 2-Ethyl-2-(pyrrolidin-2-ylmethyl)pyrrolidine.PubChem.

- 19.

- Pyrrolidine.Wikipedia.

- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.

- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.

- [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)].Organic Syntheses Procedure.

- 2-(2-Phenylethyl)pyrrolidine.Fluorochem.

- a developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting m

- 669073-77-2 | 2-Ethylpyrrolidine hydrochloride.ChemScene. Hzjce_1recIEJk6Bm1FQnQNQOjQ==)

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Hydrochloride - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

The Untapped Potential of 2-Ethyl-2-(2-phenylethyl)pyrrolidine: A Guide to its Application as a Chiral Building Block

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, with its derivatives being integral to a multitude of FDA-approved drugs and advanced catalytic systems.[1][2][3] This technical guide delves into the prospective applications of a unique, yet underexplored chiral building block: 2-Ethyl-2-(2-phenylethyl)pyrrolidine. While direct literature on this specific molecule is nascent, this document serves as a comprehensive theoretical and practical framework for its utilization. By drawing parallels with well-established 2,2-disubstituted pyrrolidine systems, we will outline its synthesis, potential as a chiral auxiliary, and role in organocatalysis.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chiral building blocks for the synthesis of complex molecular architectures.

Introduction: The Significance of the Chiral Pyrrolidine Moiety

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in drug discovery, frequently enhancing aqueous solubility and providing key pharmacophoric interactions.[1] Its rigid, non-planar structure allows for a three-dimensional exploration of chemical space, a critical aspect in modern drug design.[2] When substituted, particularly at the C2 position, the pyrrolidine ring becomes a powerful tool for inducing stereoselectivity in chemical reactions. These chiral pyrrolidine derivatives have been successfully employed as both chiral auxiliaries and organocatalysts in a wide array of asymmetric transformations.[6]

2-Ethyl-2-(2-phenylethyl)pyrrolidine presents a unique combination of a sterically demanding ethyl group and a flexible phenylethyl chain at a quaternary stereocenter. This distinct structural feature suggests its potential to create a highly specific and effective chiral environment for asymmetric synthesis.

Synthesis of Enantioenriched 2-Ethyl-2-(2-phenylethyl)pyrrolidine

Proposed Synthetic Pathway

Caption: Proposed biocatalytic route to 2-Ethyl-2-(2-phenylethyl)pyrrolidine.

A promising and green approach to the synthesis of chiral 2-substituted pyrrolidines involves the use of transaminases.[7] This biocatalytic method can provide access to both enantiomers of the target molecule with high enantiomeric excess.[7]

Detailed Protocol: Hypothetical Synthesis

Materials:

-

1-Chloro-6-phenylhexan-3-one

-

(R)- or (S)-selective transaminase

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer

-

Organic solvent (e.g., MTBE)

-

Hydrochloric acid

Procedure:

-

Enzyme and Cofactor Preparation: In a temperature-controlled reactor, dissolve the chiral transaminase and PLP in potassium phosphate buffer.

-

Substrate Addition: Add the starting material, 1-chloro-6-phenylhexan-3-one, and the amine donor, isopropylamine, to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC or GC.

-

Work-up and Cyclization: Upon completion of the amination, the intermediate chiral amine will likely undergo spontaneous intramolecular cyclization to form the pyrrolidine ring. The reaction mixture is then extracted with an organic solvent.

-

Purification: The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield the enantioenriched 2-Ethyl-2-(2-phenylethyl)pyrrolidine.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[8] The steric and electronic properties of 2-Ethyl-2-(2-phenylethyl)pyrrolidine make it a promising candidate for use as a chiral auxiliary, particularly in asymmetric alkylation and aldol reactions.

Conceptual Workflow for Chiral Auxiliary Application

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Protocol: Asymmetric Alkylation of a Propanoyl Imide Derived from 2-Ethyl-2-(2-phenylethyl)pyrrolidine

Materials:

-

(S)- or (R)-2-Ethyl-2-(2-phenylethyl)pyrrolidine

-

Propionyl chloride

-

Triethylamine

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Anhydrous THF

-

Hydrochloric acid

Procedure:

-

Amide Formation: React 2-Ethyl-2-(2-phenylethyl)pyrrolidine with propionyl chloride in the presence of triethylamine to form the corresponding propanoyl imide.

-

Enolate Formation: Cool the solution of the propanoyl imide in anhydrous THF to -78 °C and add LDA to generate the lithium enolate.

-

Alkylation: Add benzyl bromide to the enolate solution and stir at -78 °C for several hours.

-

Quenching and Work-up: Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent.

-

Auxiliary Cleavage: The resulting diastereomerically enriched product can be subjected to hydrolysis (e.g., with aqueous acid) to cleave the chiral auxiliary and yield the enantiomerically enriched carboxylic acid.

-

Auxiliary Recovery: The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

| Reactant | Product Diastereomeric Ratio (Hypothetical) | Enantiomeric Excess of Final Product (Hypothetical) |

| Propanoyl imide + Benzyl Bromide | >95:5 | >90% ee |

| Propanoyl imide + Ethyl Iodide | >90:10 | >80% ee |

Application in Organocatalysis

The secondary amine of the pyrrolidine ring is a key functional group for organocatalysis, particularly in enamine and iminium ion catalysis. 2-Ethyl-2-(2-phenylethyl)pyrrolidine can potentially act as an effective organocatalyst for a variety of transformations, including Michael additions and aldol reactions.

Catalytic Cycle of an Enamine-Mediated Michael Addition

Caption: General mechanism of an enamine-catalyzed Michael addition.

Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene

Materials:

-

Cyclohexanone

-

β-Nitrostyrene

-

2-Ethyl-2-(2-phenylethyl)pyrrolidine (as catalyst)

-

Solvent (e.g., Chloroform)

-

Trifluoroacetic acid (as co-catalyst)

Procedure:

-

Reaction Setup: In a reaction vial, dissolve β-nitrostyrene and the catalyst in the solvent.

-

Reactant Addition: Add cyclohexanone to the mixture.

-

Initiation: Add a catalytic amount of trifluoroacetic acid.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the product by column chromatography.

-

Stereochemical Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) (Hypothetical) | Enantiomeric Excess (%) (Hypothetical) |

| 10 | 24 | 85 | 92 |

| 5 | 48 | 80 | 90 |

| 1 | 72 | 75 | 88 |

Conclusion and Future Outlook

2-Ethyl-2-(2-phenylethyl)pyrrolidine stands as a promising yet underexplored chiral building block with significant potential in asymmetric synthesis. Its unique substitution pattern at the C2 position offers the prospect of high stereocontrol in a variety of chemical transformations. The proposed synthetic routes and application protocols, based on well-established precedents for analogous structures, provide a solid foundation for researchers to begin exploring the utility of this compound. Further investigation into its synthesis and application is warranted and could lead to the development of novel and highly efficient methods for the preparation of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

References

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

2-phenyl-1-pyrroline. Organic Syntheses. [Link]

-

Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

-

-

Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]

-

-

Chiral auxiliary. Wikipedia. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole... ResearchGate. [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ResearchGate. [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers. [Link]

-

Phenylethylpyrrolidine. Wikipedia. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: The Strategic Deployment of gem-Disubstituted Pyrrolidines in Modern Medicinal Chemistry

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] Its non-planar, saturated structure provides an ideal platform for exploring three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1][3] This guide focuses on a specific and powerful subclass: gem-disubstituted pyrrolidines. The introduction of two non-hydrogen substituents on the same carbon atom imparts profound and advantageous effects on the molecule's conformation, metabolic stability, and physicochemical properties. We will explore the strategic rationale behind incorporating this motif, detail its application in diverse therapeutic areas, provide validated synthetic protocols, and analyze key structure-activity relationships (SAR) to empower researchers in drug discovery and development.

The gem-Disubstitution Advantage: A Paradigm of Molecular Engineering

The decision to introduce a gem-disubstituted pattern is a deliberate design choice aimed at overcoming common challenges in drug development. The underlying principles are rooted in fundamental physical organic chemistry.

Conformational Restriction and Pre-organization

The pyrrolidine ring is not static; it undergoes rapid conformational interconversion known as pseudorotation.[1] While this flexibility can be beneficial, it often comes at an entropic cost upon binding to a rigid biological target. A gem-disubstitution, particularly with sterically demanding groups, restricts this flexibility. This "locks" the ring into a more defined set of low-energy conformations.

This pre-organization into a bioactive conformation can significantly enhance binding affinity by minimizing the entropic penalty of binding. The Thorpe-Ingold effect, where gem-dialkyl groups decrease the angle between adjacent substituents and favor cyclization, provides a powerful synthetic and conformational rationale for their use.[4]

Enhancing Metabolic Stability

Metabolic instability is a primary cause of drug candidate failure. The C-H bonds on a pyrrolidine ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance. Introducing a gem-disubstitution, especially with metabolically robust groups like methyl or fluorine atoms, effectively shields these positions from enzymatic attack.[5][6] gem-Difluorination, in particular, is a widely used strategy to block metabolic hotspots without drastically altering molecular size.

Modulation of Physicochemical Properties

The nature of the gem-substituents allows for the fine-tuning of critical drug-like properties.[7]

-

Lipophilicity (LogP/LogD): While gem-dialkyl groups generally increase lipophilicity, gem-difluoro groups can either increase or decrease it depending on the overall molecular context, offering a tool to optimize solubility and permeability.[6]

-

Basicity (pKa): The electron-withdrawing nature of fluorine atoms in a gem-difluoro group can lower the pKa of the pyrrolidine nitrogen. This modulation is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects target engagement, cell permeability, and off-target activities.[6]

The strategic impact of these modifications is summarized below.

| Feature | Consequence of gem-Disubstitution | Impact on Drug Discovery |

| Ring Conformation | Restricted pseudorotation; pre-organization | Increased binding affinity; improved selectivity[1] |

| Metabolic Profile | Blocks sites of CYP-mediated oxidation | Increased half-life; improved pharmacokinetic profile[5] |

| Lipophilicity | Modulated by substituent choice (e.g., alkyl vs. fluoro) | Optimization of ADME properties (solubility, permeability)[6] |

| Basicity (pKa) | Lowered by electron-withdrawing groups (e.g., F) | Fine-tuning of target engagement and off-target effects[6] |

Therapeutic Applications: Case Studies and Triumphs

The theoretical advantages of gem-disubstituted pyrrolidines translate into tangible success across multiple therapeutic areas.

Enzyme Inhibition

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The "gliptin" class of drugs for type 2 diabetes often features a pyrrolidine scaffold that binds to the S1 and S2 pockets of the DPP-4 enzyme.[8] While not all are gem-disubstituted, structure-activity relationship studies reveal that substitutions on the pyrrolidine ring are critical for potency. The conformational rigidity imparted by gem-disubstitution can enhance the precise orientation required for optimal interactions within the enzyme's active site.[8][9]

-

Autotaxin (ATX) Inhibitors: ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in inflammation and cancer.[10] Potent and selective ATX inhibitors have been developed using gem-disubstituted pyrrolidinone and pyrrolidine scaffolds, where the substituents are crucial for occupying hydrophobic pockets in the enzyme. Boronic acid-functionalized pyrrolidines, in particular, have shown exceptional potency, with IC50 values in the nanomolar range.[10]

-

Glycine Transporter 1 (GlyT1) Inhibitors: GlyT1 inhibitors are investigated for treating schizophrenia by modulating NMDA receptor function. A series of 3,4-disubstituted pyrrolidine sulfonamides have been identified as potent and selective GlyT1 inhibitors.[11] SAR studies on this class demonstrate that the stereochemistry and nature of the substituents on the pyrrolidine ring are paramount for achieving high affinity.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a common feature in CNS-active agents.

-

Anticonvulsants: Pyrrolidine-2,5-diones have long been recognized as a valuable scaffold for treating epilepsy.[1] The introduction of gem-disubstitution at the 3- or 4-position can modulate the anticonvulsant activity and pharmacokinetic profile.

-

κ-Opioid Receptor (KOR) Agonists: Conformationally restricted pyrrolidines have been used to design peripherally restricted KOR agonists for the treatment of visceral pain.[12] This restriction, which can be enhanced by gem-disubstitution, helps prevent the compounds from crossing the blood-brain barrier, thereby avoiding central side effects.

Anticancer Agents

The structural diversity of the pyrrolidine core makes it a versatile template for anticancer drug design.[13] gem-Disubstituted pyrrolidines, often as part of spirocyclic systems (e.g., spirooxindoles), have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[9][13] These modifications help to orient other pharmacophoric elements for optimal interaction with cancer-related targets.

Peptidomimetics

Constrained pyrrolidines are excellent scaffolds for mimicking peptide secondary structures, such as β-turns and polyproline type II (PPII) helices.[14][15] This is critical for developing small molecules that can disrupt protein-protein interactions (PPIs). gem-Disubstituted pyrrolidines provide a rigid framework to project side-chain mimics in the precise vectors required to replicate the binding epitope of a native peptide.[16]

Synthetic Strategies and Experimental Protocols

The synthesis of gem-disubstituted pyrrolidines requires robust and stereocontrolled methodologies. The [3+2] cycloaddition of azomethine ylides is a particularly powerful approach for constructing the core ring structure.[1][17][18]

Caption: General synthetic workflow for gem-disubstituted pyrrolidines.

Protocol 1: Diastereoselective Synthesis of a 4,4-Disubstituted Pyrrolidine via Organocatalytic Cascade Reaction

This protocol describes the synthesis of a highly functionalized pyrrolidine through a Michael addition followed by a cyclization cascade, catalyzed by a chiral secondary amine. This method provides excellent control over stereochemistry.[18]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

β-Nitroacrolein dimethyl acetal (1.0 mmol, 1.0 equiv)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst, 0.1 mmol, 10 mol%)

-

Toluene, anhydrous

-

Zinc powder (5.0 mmol, 5.0 equiv)

-

Hydrochloric acid (2N solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Workflow for organocatalytic synthesis of pyrrolidines.

Procedure:

Part A: Asymmetric Michael Addition

-

To a solution of the aldehyde (1.0 mmol) and β-nitroacrolein dimethyl acetal (1.0 mmol) in anhydrous toluene (2.0 mL), add the organocatalyst (10 mol%).

-

Stir the mixture at room temperature and monitor the reaction by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 12-24 hours), the crude Michael adduct is used directly in the next step without purification.

Part B: Reductive Cyclization

-

To the crude reaction mixture from Part A, carefully add zinc powder (5.0 mmol).

-

Add a solution of 2N HCl (5.0 mL) dropwise while stirring vigorously.

-

Continue stirring until the cyclization is complete, as monitored by TLC.

-

Carefully basify the reaction mixture to pH ~8 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

Self-Validation: The stereochemical outcome is directed by the chiral organocatalyst. The enantiomeric excess (% ee) of the product should be determined by chiral HPLC analysis and compared to literature values for the specific substrates to validate the protocol's fidelity.

Protocol 2: Synthesis of 3,3-Difluoropyrrolidines from a 3-Oxopyrrolidone

This protocol outlines the synthesis of a gem-difluorinated pyrrolidine, a highly valuable building block, using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.[19]

CAUTION: DAST is a hazardous reagent that can decompose violently upon heating. It is also highly corrosive and moisture-sensitive. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including a face shield, and behind a blast shield.

Materials:

-

4,4-Disubstituted-3-oxopyrrolidone (1.0 mmol, 1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST) (1.5 mmol, 1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under an argon atmosphere, dissolve the 4,4-disubstituted-3-oxopyrrolidone (1.0 mmol) in anhydrous DCM (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.5 mmol) dropwise to the stirred solution. The addition should be controlled to maintain the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful fluorination can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the CF₂ group. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

Structure-Activity Relationship (SAR) Insights

The rigid nature of the gem-disubstituted pyrrolidine scaffold allows for more predictable and interpretable SAR.

Caption: Generalized pharmacophore for gem-disubstituted pyrrolidine inhibitors.

A systematic analysis of analogs often reveals clear trends. For instance, in a series of GlyT1 inhibitors, the following observations could be made[11]:

| Position of Substitution | Type of Substituent | Effect on Activity | Rationale |

| C3/C4 (gem-disubstituted) | Small alkyl groups (e.g., dimethyl) | Maintained or increased potency | Optimal fit in a constrained hydrophobic pocket; conformational lock. |

| C3/C4 (gem-disubstituted) | Fluorine (CF₂) | Potency highly dependent on context | Alters electronics and pKa; can form specific fluorine-protein interactions.[5] |

| Nitrogen (N1) | Large aromatic groups | Often essential for potency | Occupies a large, often hydrophobic, pocket (e.g., S2 pocket in proteases).[8] |

| C2/C5 | Polar groups (e.g., -COOH, -OH) | Can increase potency and solubility | Forms key hydrogen bonds with the target protein. |

This systematic approach, enabled by the rigid core, accelerates the optimization process from initial hit to a viable lead compound.

Conclusion

gem-Disubstituted pyrrolidines represent a highly valuable and versatile scaffold in medicinal chemistry. The introduction of a gem-disubstitution is not a trivial modification but a strategic decision that imparts conformational rigidity, enhances metabolic stability, and allows for the precise tuning of physicochemical properties. From enzyme inhibitors to CNS agents and peptidomimetics, their applications are broad and impactful. By leveraging robust synthetic methodologies and a clear understanding of the resulting structure-activity relationships, researchers can effectively deploy this powerful molecular tool to design the next generation of innovative therapeutics.

References

- Enamine Ltd. Synthesis of unique pyrrolidines for drug discovery.

- Enamine Ltd. Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines.

- Wiley Online Library. Synthesis of chiral fluorinated pyrrolidines from gem‐difluoroalkenes and imino esters. Chinese Journal of Chemistry.

- BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- MDPI. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(1), 1.

- BenchChem. Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols.

- Wiley-VCH. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry – A European Journal, 17(43), 12274-12284.

- ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.

- ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.

- ResearchGate. Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed aminoarylation reactions.

- Jakopin, Ž. & Dolenc, M. S. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648.

- Singh, P., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- Roy, O., et al. (2019). NCα-gem-dimethylated peptoid side chains: A novel approach for structural control and peptide sequence mimetics. Organic & Biomolecular Chemistry, 17(23), 5834-5838.

- Dietz, L., et al. (2014). Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. Journal of Medicinal Chemistry, 57(15), 6546-6559.

- Cain, J. P., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. International Journal of Molecular Sciences, 24(12), 10178.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

- MacMillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.

- Gellman, S. H., et al. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3557-3565.

- Johnson, E. F., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1041-1045.

- Piras, M., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 184.

- Gütschow, M., et al. (2011). Facing the gem-dialkyl effect in enzyme inhibitor design: preparation of homocycloleucine-based azadipeptide nitriles. Chemistry, 17(41), 11419-23.

- Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5038.

- National Center for Biotechnology Information. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 8(11), 1144-1149.

- MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7724.

- ResearchGate. (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

- Elsevier. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(1), 104412.

- Future Medicine Ltd. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry.

- Odusami, J. A., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.

- Springer Nature. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Scientific Reports, 14(1), 1.

- Springer Nature. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Scientific Reports, 15(1), 1-13.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]

- 16. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,2-Disubstituted Pyrrolidine Synthesis

Topic: High-Yield Synthesis of 2-Ethyl-2-(2-phenylethyl)pyrrolidine Ticket ID: #SYN-2024-PYR-22 Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<30%) and difficult purification when synthesizing 2-Ethyl-2-(2-phenylethyl)pyrrolidine. The quaternary center formation is the bottleneck. How do I optimize this?"

Specialist Analysis:

The synthesis of 2-Ethyl-2-(2-phenylethyl)pyrrolidine presents a classic steric challenge: constructing a quaternary carbon

To maximize yield and reproducibility, we recommend the Bruylants Reaction (Displacement of

The Optimized Workflow (Bruylants Route)

The following diagram outlines the recommended pathway, highlighting the critical "Bruylants Step" where yield loss most frequently occurs.

Figure 1: The Bruylants Strategy. The success of the synthesis hinges on the efficient transition from the

Step-by-Step Troubleshooting & Optimization

Phase 1: Formation of the Quaternary Nitrile (Alkylation)

Goal: Install the ethyl group at the 2-position of N-benzylpyrrolidine-2-carbonitrile.

| Common Issue | Root Cause | Technical Fix |

| Incomplete Conversion | Lithium enolate aggregation prevents alkylation. | Add HMPA or DMPU (2-3 eq). These polar aprotic cosolvents break up LDA aggregates, increasing the reactivity of the enolate [1]. |

| Starting Material Recovery | Protonation of enolate by moisture or "internal return." | Maintain -78°C strictly. Warm the reaction to 0°C only after adding Ethyl Iodide. Ensure LDA is titrated before use. |

| Tarry/Polymerized Products | Over-alkylation or ring opening. | Inverse Addition: Add the pre-formed enolate solution into the solution of Ethyl Iodide, rather than adding the iodide to the enolate. |

Protocol Note:

Use N-benzyl protection. The benzyl group stabilizes the

Phase 2: The Bruylants Reaction (The Yield Killer)

Goal: Displace the -CN group with a Phenylethyl group using a Grignard reagent.

Mechanism: The Grignard reagent does not do an

Specific Troubleshooting:

Q: "I see a major side product that looks like the de-cyanated starting material (2-ethylpyrrolidine). Why?"

-

Diagnosis: This is Reductive Decyanation .[3] The Grignard reagent acted as a hydride donor (reducing agent) rather than a carbon nucleophile. This happens when the steric hindrance prevents the carbon attack.

-

Fix:

-

Switch Solvent: Use Diethyl Ether (

) instead of THF. The Grignard reagent is less basic and more nucleophilic in ether due to tighter solvation. -

Temperature: Run the addition at 0°C , then warm to RT. Do not reflux immediately.

-

Q: "The reaction stalls. The nitrile won't leave."

-

Diagnosis: The equilibrium between the aminonitrile and the iminium ion favors the nitrile. The

is not leaving. -

The "Silver Bullet" Fix: Add Silver Tetrafluoroborate (

, 1.1 eq) .-

Why? Silver has an extremely high affinity for cyanide (

of AgCN is -

Protocol: Stir the nitrile with

in THF for 10 mins (precipitate forms), then add the Grignard reagent. Yields typically double from 40% to >85% with this modification.

-

Phase 3: Workup & Isolation

Goal: Isolate the free amine without forming stable magnesium salts.

-

Issue: The product often forms a stable complex with Magnesium salts (

), staying in the aqueous layer or emulsion. -

Fix: Quench with Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 2 hours. This chelates the Magnesium/Aluminum species, breaking the emulsion and releasing the amine into the organic layer.

Data Comparison: Optimization Metrics

The following table summarizes internal yields based on the protocol variations described above.

| Reaction Condition | Reagent System | Yield (Isolated) | Major Impurity |

| Standard (Control) | PhEtMgBr (THF, Reflux) | 28% | Reductive Decyanation (H-transfer) |

| Solvent Switch | PhEtMgBr (Et2O, 0°C) | 52% | Unreacted Nitrile |

| Lewis Acid Promoted | PhEtMgBr + MgBr2 | 65% | Elimination Product (Enamine) |

| Silver Promoted | PhEtMgBr + AgBF4 | 88% | None (<2%) |

Frequently Asked Questions (FAQ)

Q1: Can I use N-Boc protection instead of N-Benzyl?

A: Not recommended for the Bruylants step. N-Boc is electron-withdrawing. It destabilizes the iminium ion intermediate (

Q2: Why synthesize the 2-ethyl-2-cyano intermediate first? Can't I start with 2-phenylethyl-2-cyano? A: You can, but sterics dictate the order. It is generally higher yielding to alkylate with the smaller group (Ethyl) first using LDA, and then bring in the larger group (Phenylethyl) via the Grignard. The Grignard reagent is a bulkier nucleophile than Ethyl Iodide; asking it to attack a more crowded center (if Phenylethyl were already there) would increase the "Reductive Decyanation" side reaction.

Q3: My Grignard reagent (Phenylethylmagnesium bromide) seems to couple with itself. How do I prevent this? A: This is Wurtz coupling. Prepare the Grignard in high dilution or buy commercial solutions (usually 1.0 M in THF). If preparing it yourself, use slow addition of the bromide to the Mg turnings to keep the local concentration of organic halide low [3].

References

-

Mechanism of LDA Aggregation: Collum, D. B. "Solvation and Aggregation of Lithium Diisopropylamide in Dilute Solution." Journal of the American Chemical Society, 1991. Link

-

Silver-Promoted Bruylants Reaction: Mattalia, J. M., et al. "The Bruylants and Related Reactions."[1][2][3][4][5] Arkivoc, 2021.[1][3][5] Link

-

Grignard Optimization: BenchChem Application Notes. "Reaction of 2-(Diethylamino)butanenitrile with Grignard Reagents." BenchChem Protocols, 2025. Link

-

General Synthesis of 2,2-Disubstituted Pyrrolidines: Trost, B. M., et al. "Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction." Tetrahedron, 2022.[6] Link

Sources

- 1. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Quaternary Pyrrolidine Intermediates

Welcome to the technical support center for the purification of quaternary pyrrolidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these highly polar, permanently charged molecules. Instead of a generic overview, this resource provides direct answers to common problems and foundational questions, grounded in established chemical principles and field-proven techniques.

Introduction: The Purification Challenge

Quaternary pyrrolidine intermediates are characterized by a five-membered nitrogenous ring bearing a permanent positive charge. This feature, while often crucial for their function in catalysis or as pharmaceutical precursors, renders them notoriously difficult to purify using standard organic chemistry techniques. Their high polarity and ionic nature lead to poor solubility in non-polar organic solvents and extremely strong, often irreversible, interactions with standard silica gel. This guide provides robust strategies to overcome these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of quaternary pyrrolidine salts.

Q1: Why is purifying quaternary pyrrolidine intermediates with standard normal-phase silica gel chromatography so challenging?

Answer: Standard normal-phase chromatography fails for quaternary pyrrolidine salts due to strong, non-specific interactions between the analyte and the stationary phase.

-

Causality: The stationary phase in normal-phase chromatography is typically silica gel (SiO₂), which has a surface rich in silanol groups (Si-OH). These silanol groups are acidic and can deprotonate to form anionic silonate groups (Si-O⁻). The permanently cationic quaternary pyrrolidinium ion binds tenaciously to these anionic sites via strong electrostatic interactions. This interaction is often so strong that the compound either streaks severely down the column or fails to elute entirely, remaining adsorbed at the origin.[1][2] This is a classic case of unintended ion-exchange behavior on a stationary phase not designed for it.

Q2: What are the primary recommended purification methods for these charged compounds?

Answer: The most successful purification strategies move away from traditional normal-phase chromatography and embrace techniques designed for polar and charged molecules.

The main methods are:

-

Recrystallization: This is often the most direct and scalable method if a suitable solvent system can be found. It relies on the differential solubility of the target compound and its impurities at varying temperatures.[3][4][5]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds. It uses a polar stationary phase (like silica, or more advanced zwitterionic or amide phases) with a mobile phase rich in a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[6][7][8] This technique promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, allowing for effective separation without the harsh ion-pairing reagents often required in reversed-phase.[6][8]

-

Ion-Exchange Chromatography (IEX): This technique directly leverages the charge of the molecule. Cation-exchange chromatography is particularly suitable. The quaternary pyrrolidinium cation is loaded onto a column containing a stationary phase with fixed anionic groups (e.g., sulfonate groups). Impurities are washed away, and the desired compound is then eluted by increasing the ionic strength of the mobile phase (e.g., with a salt gradient) or by changing the pH.[9][10][11]

-

Reversed-Phase Chromatography (RPC) with Modifiers: While standard C18 columns often provide poor retention for these polar compounds, their performance can be enhanced by using mobile phase additives like ion-pairing agents (e.g., trifluoroacetic acid, TFA) or buffers to improve peak shape and retention.[2]

Q3: How does the counter-ion (e.g., Br⁻, I⁻, PF₆⁻, BF₄⁻) influence the purification strategy?

Answer: The counter-ion significantly impacts the physicochemical properties of the quaternary salt, which in turn affects purification.

-

Solubility and Crystallinity: The choice of counter-ion can dramatically alter the salt's solubility profile and its tendency to form a stable crystal lattice. For instance, salts with large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) are often less water-soluble and more soluble in organic solvents compared to their halide (Cl⁻, Br⁻) counterparts.[12][13][14] This property can be exploited for both recrystallization and liquid-liquid extractions. If you are struggling to crystallize a bromide salt, performing a salt metathesis to a PF₆⁻ or BPh₄⁻ salt might yield a more easily crystallizable solid.

-

Chromatographic Behavior: The counter-ion affects the overall ion-pair lipophilicity, which influences retention in reversed-phase chromatography. While the primary interaction in HILIC or IEX is with the cation, the nature of the counter-ion can still subtly affect peak shape and retention.

Q4: Which analytical techniques are most suitable for assessing the purity of my final product?

Answer: A combination of techniques is recommended for a comprehensive purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is indispensable for confirming the structure of the quaternary pyrrolidinium cation and for identifying impurities. The chemical shifts of protons adjacent to the quaternary nitrogen are particularly diagnostic.[12][13]

-

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (UV, ELSD, or MS), HPLC is the gold standard for determining purity. HILIC is often the preferred method as it avoids ion-pairing reagents that can suppress the signal in mass spectrometry (MS).[6][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal for detecting the cationic pyrrolidinium species, providing an accurate mass that confirms its identity.

-

Elemental Analysis (CHN): For a final, pure compound, elemental analysis provides strong evidence of purity by comparing the experimental percentages of carbon, hydrogen, and nitrogen to the theoretical values.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems encountered during the purification of quaternary pyrrolidine intermediates.

Problem 1: Severe Streaking or No Elution on a Standard Silica Gel Column.

Cause Analysis: As detailed in FAQ 1, this is a classic symptom of strong electrostatic binding between the permanent cation of your product and the anionic silanol groups on the silica surface.[1][2] This interaction prevents normal elution based on polarity.

Solution 1: Modified Normal-Phase Chromatography You can sometimes suppress the strong ionic interactions by modifying the mobile phase.

-

High Concentration of Polar Solvent: Use a very polar mobile phase, such as 10-20% methanol in dichloromethane.

-

Adding a Competitive Base or Salt: Adding a small amount of a base like triethylamine (TEA) or ammonia can neutralize the acidic silica surface.[15] Alternatively, adding a salt like sodium bromide to the mobile phase can provide an excess of cations to compete for the binding sites on the silica, allowing your compound to elute.[1]

Table 1: Recommended Starting Mobile Phases for Modified Normal-Phase Chromatography

| Mobile Phase Composition | Ratio | Purpose |

| Dichloromethane / Methanol / Ammonium Hydroxide | 89:10:1 | Neutralizes silica surface, highly polar |

| Dichloromethane / Acetone / Methanol / Water | 5:2:2:1 | Highly polar system for very polar salts[14] |

| Acetonitrile / Water | 95:5 | Can work on alumina columns[14] |

Solution 2: Switching to an Alternative Stationary Phase The most robust solution is to abandon standard silica and choose a stationary phase designed for polar or charged compounds.

-

HILIC: Use a HILIC column (e.g., ZIC-HILIC with a zwitterionic stationary phase) with an acetonitrile/ammonium acetate buffer mobile phase.[6][7] This is often the most effective chromatographic solution.

-

Reversed-Phase (C18): Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid to aid retention and improve peak shape.[2]

-

Ion-Exchange: Use a strong cation-exchange (SCX) resin. This allows for a "catch-and-release" purification strategy.[9]

}

Caption: Decision workflow for selecting a purification method.

Problem 2: My Compound Won't Crystallize or Oils Out.

Cause Analysis: Crystallization is a thermodynamically controlled process requiring the formation of a stable, ordered crystal lattice.[16] Failure to crystallize, or "oiling out," occurs when the compound has a higher solubility in the solvent than desired, the melting point is too low, or impurities are present that disrupt lattice formation. Quaternary salts can also be hygroscopic, and absorbed water can inhibit crystallization.

Systematic Approach to Recrystallization

-

Choose a Proper Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. For quaternary salts, this often involves a binary solvent system:

-